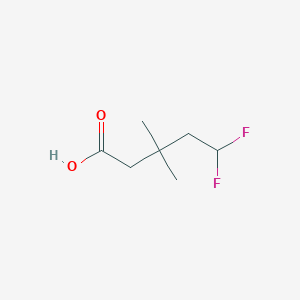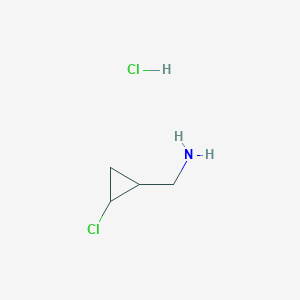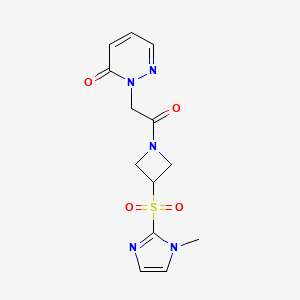
5,5-Difluoro-3,3-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Difluoro-3,3-dimethylpentanoic acid is a chemical compound with the molecular formula C7H12F2O2 and a molecular weight of 166.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5,5-difluoro-3,3-dimethylpentanoic acid . The InChI code for this compound is 1S/C7H12F2O2/c1-7(2,3-5(8)9)4-6(10)11/h5H,3-4H2,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
5,5-Difluoro-3,3-dimethylpentanoic acid is a liquid at room temperature .Scientific Research Applications
Fully Biobased Superpolymers from 2,5-Furandicarboxylic Acid
Research by Guidotti et al. (2020) on fully biobased superpolymers derived from 2,5-furandicarboxylic acid showcases the development of high-performance, sustainable packaging materials. The study highlights the synthesis of homopolyesters with varying mechanical and barrier properties, influenced by the glycol subunit length, pointing towards applications in creating environmentally friendly packaging solutions (Guidotti et al., 2020).
Mild Fluorination of Uracil Derivatives
Stavber and Zupan (1990) explored the mild fluorination of uracil derivatives, producing various fluorinated compounds under gentle conditions. This methodology could be applied in the synthesis of fluorinated analogs of 5,5-Difluoro-3,3-dimethylpentanoic acid, potentially useful in pharmaceuticals or agrochemicals (Stavber & Zupan, 1990).
Transition-Metal-Free Decarboxylation
A study by Liu et al. (2018) on the decarboxylation of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid for preparing heteroarenes highlights a transition-metal-free methodology. This provides a green chemistry approach to synthesize complex molecules containing fluorinated motifs, which could be relevant for designing novel materials or drugs (Liu et al., 2018).
Biotransformation of Fluorotelomer Alcohol
Research by Tseng et al. (2014) on the biotransformation of 6:2 fluorotelomer alcohol by a wood-rotting fungus offers insights into environmental degradation processes for fluorinated compounds. Such studies are crucial for understanding and mitigating the environmental impact of fluorinated organic compounds, suggesting possible bioremediation strategies (Tseng et al., 2014).
Evaluation of Developmental Toxicity of PFAS
Gaballah et al. (2020) evaluated the developmental toxicity and neurotoxicity of various per- and polyfluoroalkyl substances (PFAS) in zebrafish. Although not directly related to 5,5-Difluoro-3,3-dimethylpentanoic acid, this research underscores the importance of assessing the environmental and health impacts of fluorinated compounds (Gaballah et al., 2020).
Safety and Hazards
The safety information available indicates that this compound is dangerous. The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
properties
IUPAC Name |
5,5-difluoro-3,3-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-7(2,3-5(8)9)4-6(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBUMYPXCRUPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Difluoro-3,3-dimethylpentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2676660.png)
![Methyl 2-(4-benzoylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2676661.png)
![3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2676662.png)



![(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2676668.png)




![3,9-Dimethyl-1-propan-2-yl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2676680.png)
![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide](/img/structure/B2676681.png)